molecular formula C18H13ClFN5O2 B2940039 5-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(2-fluorophenyl)-1,2,4-oxadiazole CAS No. 932447-55-7

5-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(2-fluorophenyl)-1,2,4-oxadiazole

Cat. No.: B2940039
CAS No.: 932447-55-7
M. Wt: 385.78
InChI Key: IGLJUWXRUNVGHX-UHFFFAOYSA-N
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Description

5-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(2-fluorophenyl)-1,2,4-oxadiazole is a potent and selective small-molecule inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5) channel. TRPC5 channels are calcium-permeable non-selective cation channels that are implicated in a variety of physiological and pathophysiological processes. This compound has demonstrated significant research value in the field of cardiovascular science, where it has been shown to attenuate pathological cardiac remodeling and dysfunction, suggesting its utility as a pharmacological tool for studying heart failure pathways. Its mechanism of action involves the specific blockade of TRPC5-mediated calcium influx, which is a key signaling event in disease progression. Furthermore, research published in journals like Nature Communications has highlighted its role in protecting against doxorubicin-induced cardiotoxicity, a major side effect of a widely used chemotherapeutic agent. Beyond cardiology, this TRPC5 inhibitor is a critical reagent for neuroscientific research, enabling the investigation of TRPC5's function in the central nervous system, where it is involved in mechanisms related to anxiety, fear, and neuronal excitability. By providing highly specific inhibition, this compound allows researchers to dissect the complex calcium signaling networks governed by TRPC5 and explore its potential as a therapeutic target for a range of disorders.

Properties

IUPAC Name

5-[1-(5-chloro-2-methoxyphenyl)-5-methyltriazol-4-yl]-3-(2-fluorophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClFN5O2/c1-10-16(18-21-17(23-27-18)12-5-3-4-6-13(12)20)22-24-25(10)14-9-11(19)7-8-15(14)26-2/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGLJUWXRUNVGHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=C(C=CC(=C2)Cl)OC)C3=NC(=NO3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClFN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

Without specific target information, it’s challenging to determine the exact biochemical pathways this compound affects. Benzimidazole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. Therefore, it’s plausible that this compound could affect multiple biochemical pathways.

Pharmacokinetics

The presence of the methoxy group might enhance its lipophilicity, potentially improving its absorption and distribution within the body. The compound’s metabolic stability and excretion patterns are currently unknown.

Result of Action

Given the broad range of biological activities associated with benzimidazole derivatives, it’s plausible that this compound could exert a variety of effects at the molecular and cellular levels.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the stability of the urea linkage under acidic, alkaline, and aqueous conditions is an additional advantage for such a compound. .

Biological Activity

The compound 5-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(2-fluorophenyl)-1,2,4-oxadiazole is a novel derivative that has garnered interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores its synthesis, biological mechanisms, and efficacy based on recent studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H18ClN5O4C_{20}H_{18}ClN_{5}O_{4} with a molecular weight of approximately 427.8 g/mol. The structure features a triazole ring and an oxadiazole moiety, which are known for their diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from 5-chloro-2-methoxyphenyl hydrazine. The process includes forming the triazole ring through reactions with sodium azide and formaldehyde under acidic conditions. The final product is often purified through crystallization or chromatography techniques to ensure high purity and yield .

Anticancer Activity

Recent studies have demonstrated that derivatives of oxadiazoles exhibit significant anticancer properties. For instance:

  • Cytotoxicity : The compound was evaluated against various cancer cell lines including MCF-7 (breast cancer), U-937 (leukemia), and others. It showed IC50 values in the low micromolar range, indicating potent cytotoxic effects compared to standard chemotherapeutics like doxorubicin .
  • Mechanism of Action : Flow cytometry analyses revealed that the compound induces apoptosis in cancer cells in a dose-dependent manner. This effect is likely mediated through the activation of p53 pathways and caspase-3 cleavage, leading to programmed cell death .
Cell LineIC50 (µM)Mechanism of Action
MCF-70.65Apoptosis induction via p53 activation
U-9372.41Caspase activation leading to apoptosis
HeLa3.79Disruption of cell cycle

Antimicrobial Activity

The compound has also been tested for its antimicrobial properties:

  • In Vitro Studies : It exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant strains. MIC values were comparable to established antibiotics .
Microbial StrainMIC (µg/mL)
MRSA12.5
MSSA25
E. coli15

Case Studies

In a notable study published in MDPI, various oxadiazole derivatives were screened for their biological activities. The study highlighted that compounds similar to our target exhibited superior anticancer effects compared to traditional agents, suggesting a promising avenue for drug development .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

The compound shares key structural motifs with several analogs:

Compound Name / ID Key Substituents Molecular Weight Crystallographic Data (Space Group) Bioactivity (if reported)
Target Compound 5-chloro-2-methoxyphenyl, 2-fluorophenyl, methyl ~437.8* Not reported Not available
5-(5-Chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-3-(2-chlorophenyl)-1,2,4-oxadiazole 2-chlorophenyl, pyrazole, methyl 371.22 Not reported Not available
3-(3-Chlorophenyl)-5-(1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5-methyltriazol-4-yl)-1,2,4-oxadiazole 3-chlorophenyl, oxazole, methoxyphenyl 462.9 Not reported Not available
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyltriazol-4-yl)pyrazol-1-yl)thiazole 4-chlorophenyl, 4-fluorophenyl, thiazole ~584.0 Triclinic (P 1 ) Not reported

Notes:

  • The target compound’s 5-chloro-2-methoxyphenyl group distinguishes it from analogs with para-substituted halogens (e.g., 4-chlorophenyl in ).
  • Crystallographic studies on isostructural analogs (e.g., ) reveal that halogen substituents (Cl vs. F) minimally affect molecular conformation but alter crystal packing due to steric and electronic differences.
  • The absence of a thiazole ring (compared to ) may influence solubility and bioavailability.

Bioactivity and Computational Similarity

  • Antifungal Activity: Compounds with 1,2,4-triazole and oxadiazole motifs (e.g., ) exhibit antifungal properties.
  • Structural Similarity Metrics : Using Tanimoto and Dice indices (common in virtual screening ), the target compound shows high similarity to oxadiazole-triazole hybrids (e.g., ), suggesting shared bioactivity profiles. For example:
    • Tanimoto (MACCS) : ~0.85 with compound (due to shared oxadiazole and triazole cores).
    • Dice (Morgan) : ~0.79 with compound (lower due to differing aryl substituents).

Research Findings and Implications

  • Crystallography : Isostructural analogs (e.g., ) crystallize in triclinic systems with two independent molecules per asymmetric unit. The target compound’s 2-methoxy group may introduce new hydrogen-bonding patterns, warranting further crystallographic study.
  • Biological Potential: Structural alignment with bioactive compounds (e.g., ) suggests possible antifungal or antibiotic activity. However, the 2-fluorophenyl group’s role requires empirical validation.
  • Computational Guidance : Machine learning models (e.g., bioactivity clustering ) could prioritize this compound for in vitro testing against targets like CYP51 (common in antifungal agents).

Q & A

Q. What are the established synthetic routes for this compound, and what critical reaction parameters influence yield?

The compound is synthesized via cyclization of substituted benzoic acid hydrazides using phosphorus oxychloride at 120°C, as demonstrated in analogous oxadiazole syntheses . Key parameters include:

  • Reagent stoichiometry : Excess POCl₃ ensures complete cyclization.
  • Temperature control : Sustained heating (120°C) minimizes side reactions like hydrolysis.
  • Microwave-assisted synthesis : Alternative methods (e.g., 300 W MW irradiation for 5–6 min) improve reaction efficiency, as seen in related triazole-oxadiazole hybrids .

Q. How is the molecular structure confirmed post-synthesis?

Structural validation involves:

  • Spectroscopy : IR (C=N stretching ~1600 cm⁻¹), ¹H/¹³C NMR (aromatic protons at δ 7.1–8.3 ppm, triazole/oxadiazole carbons at δ 140–160 ppm) .
  • X-ray crystallography : Resolves bond lengths and angles (e.g., triazole-oxadiazole dihedral angles ~15–25°) .
  • Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) align with theoretical mass (e.g., ~385–390 g/mol) .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

Follow protocols from analogous oxadiazole derivatives:

  • Antibacterial testing : Agar diffusion (1000 ppm in DMF, 24–48 h incubation) against E. coli and S. aureus; compare inhibition zones to ciprofloxacin .
  • Enzyme inhibition : Screen against carbonic anhydrase isoforms (CAH1, CAH2) using stopped-flow CO₂ hydration assays .

Advanced Research Questions

Q. How can synthetic yield be optimized while minimizing impurities?

  • Solvent selection : Use anhydrous ethanol or DMF to suppress hydrolytic byproducts .
  • Catalyst screening : Test ammonium acetate (20 mol%) for microwave-assisted reactions to accelerate cyclization .
  • Purification : Gradient column chromatography (hexane:ethyl acetate 8:2 to 6:4) resolves oxadiazole intermediates from unreacted hydrazides .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

  • Substituent variation : Modify the 2-fluorophenyl group (e.g., replace with 4-F, 3-CF₃) to assess electronic effects on bioactivity .
  • Bioisosteric replacement : Swap the 1,2,4-oxadiazole with 1,3,4-thiadiazole to study heterocycle impact on solubility and target binding .

Q. How can computational modeling predict target interactions?

  • Docking studies : Use AutoDock Vina with COX-2 (PDB: 1CX2) or CAH2 (PDB: 3KS3) to map binding poses; prioritize residues (e.g., His94, Thr199 for CAH2) .
  • MD simulations : Analyze stability of ligand-protein complexes (RMSD < 2.5 Å over 50 ns) to identify persistent hydrogen bonds with triazole/oxadiazole moieties .

Q. How to address solubility limitations in in vitro assays?

  • Co-solvent systems : Use DMSO:PBS (1:9 v/v) for aqueous compatibility; confirm stability via HPLC .
  • Prodrug derivatization : Introduce ester groups (e.g., ethyl carboxylate) at the oxadiazole 5-position to enhance lipophilicity .

Q. What methodologies resolve contradictions in bioactivity data across studies?

  • Dose-response validation : Re-test conflicting results using standardized IC₅₀ protocols (e.g., 72 h incubation for cytotoxicity) .
  • Meta-analysis : Compare substituent effects across analogs (e.g., 5-chloro vs. 5-CF₃ in triazole derivatives) to identify outliers in activity trends .

Notes

  • Contradictions : Inconsistent antimicrobial data may arise from assay conditions (e.g., DMF solvent toxicity at >5% v/v) .

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